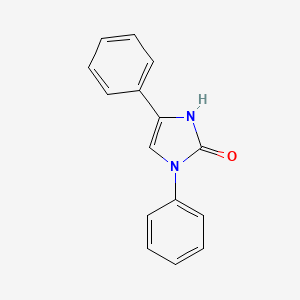![molecular formula C17H14FeO2 B12491171 [(Phenylcarbonyl)oxy]ferrocene](/img/structure/B12491171.png)
[(Phenylcarbonyl)oxy]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Phenylcarbonyl)oxy]ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This compound is a derivative of ferrocene, where a phenylcarbonyl group is attached to the ferrocene core. This compound exhibits unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylcarbonyl)oxy]ferrocene typically involves the reaction of ferrocene with phenylcarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ferrocene+Phenylcarbonyl chloride→this compound+HCl
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Análisis De Reacciones Químicas
Types of Reactions
[(Phenylcarbonyl)oxy]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferricenium ions.
Reduction: The compound can be reduced back to ferrocene under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring or the cyclopentadienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Ferricenium ions.
Reduction: Ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(Phenylcarbonyl)oxy]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its redox properties.
Biology: Employed in the study of electron transfer processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of [(Phenylcarbonyl)oxy]ferrocene involves its ability to undergo redox reactions. The ferrocene core can easily switch between its oxidized and reduced states, facilitating electron transfer processes. This property is exploited in various applications, such as catalysis and sensing. The phenylcarbonyl group can also participate in interactions with biological molecules, enhancing the compound’s utility in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound with a simpler structure.
Acetylferrocene: A derivative with an acetyl group instead of a phenylcarbonyl group.
Ferrocenium ions: The oxidized form of ferrocene.
Uniqueness
[(Phenylcarbonyl)oxy]ferrocene is unique due to the presence of the phenylcarbonyl group, which imparts additional chemical reactivity and potential for interactions with biological molecules. This makes it more versatile compared to simpler ferrocene derivatives.
Propiedades
Fórmula molecular |
C17H14FeO2 |
|---|---|
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-yl benzoate;iron(2+) |
InChI |
InChI=1S/C12H9O2.C5H5.Fe/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11;1-2-4-5-3-1;/h1-9H;1-5H;/q2*-1;+2 |
Clave InChI |
UOXRBUBTHZUZPQ-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1OC(=O)C2=CC=CC=C2.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12491088.png)

amino}cyclohexanecarboxamide](/img/structure/B12491108.png)
![4-(Benzylcarbamoyl)-1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B12491111.png)
![3-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12491118.png)
![2,4-dichloro-N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12491124.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12491129.png)

![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12491136.png)
![5-Chloro-2-[4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B12491137.png)
![1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12491138.png)
methoxy]phenyl}methyl)amine](/img/structure/B12491146.png)
methanone](/img/structure/B12491151.png)
![(4-methylpiperazin-1-yl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanethione](/img/structure/B12491156.png)
